molecular formula C8H6Cl2O2 B1345115 Methyl 2,4-dichlorobenzoate CAS No. 35112-28-8

Methyl 2,4-dichlorobenzoate

Cat. No.: B1345115
CAS No.: 35112-28-8
M. Wt: 205.03 g/mol
InChI Key: VCRWILYAWSRHBN-UHFFFAOYSA-N
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Description

Methyl 2,4-dichlorobenzoate is a halogenated aromatic ester with the molecular formula C8H6Cl2O2. It is derived from 2,4-dichlorobenzoic acid and is known for its applications in organic synthesis and various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-dichlorobenzoate can be synthesized through the esterification of 2,4-dichlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Methyl 2,4-dichlorobenzoate undergoes nucleophilic substitution at the chlorine-bearing aromatic positions. The reactivity varies depending on the mechanism and substituent positions:

Radical Nucleophilic Substitution (S<sub>RN</sub>1 Mechanism)

Reactions with trimethylstannyl anions (SnMe₃⁻) proceed via an S<sub>RN</sub>1 mechanism, involving radical intermediates. Key findings include:

  • Regioselectivity : para-Cl > ortho-Cl ≫ meta-Cl, as shown in competition experiments .
  • Theoretical basis : Transition state energies favor substitution at the para position due to lower activation barriers .
PositionRelative ReactivityKey Observations
para-ClHighStabilized radical intermediates
ortho-ClModerateSteric hindrance reduces yield
meta-ClNegligibleElectronic deactivation

Conventional Nucleophilic Substitution

  • With sulfur-centered nucleophiles : Thiolates (e.g., PhS⁻) react preferentially at the para position due to electron-withdrawing effects of the ester group enhancing electrophilicity .
  • With alkoxy groups : Methoxide (MeO⁻) substitutes para-Cl under basic conditions .

Hydrolysis and Ester Reactivity

The ester group participates in hydrolysis and transesterification:

  • Acidic Hydrolysis : Yields 2,4-dichlorobenzoic acid and methanol .
  • Basic Hydrolysis : Forms the carboxylate salt under alkaline conditions .
  • Transesterification : Reacts with alcohols (e.g., ethanol) in the presence of catalysts like H₂SO₄ to form alkyl esters .

Reduction Reactions

  • Catalytic Hydrogenation : Reduces the aromatic ring under high-pressure H₂ with Pd/C, yielding cyclohexane derivatives. The ester group remains intact under mild conditions .
  • Lithium Aluminum Hydride (LiAlH₄) : Reduces the ester to 2,4-dichlorobenzyl alcohol .

Electrophilic Aromatic Substitution

The electron-withdrawing Cl and ester groups deactivate the ring, directing electrophiles to specific positions:

  • Nitration : Occurs at the meta position relative to the ester group under mixed acid (HNO₃/H₂SO₄) conditions .
  • Sulfonation : Favors the para position to the ester due to steric and electronic effects .

Mechanistic Insights

  • Radical Stability : The para position’s reactivity in S<sub>RN</sub>1 reactions is attributed to resonance stabilization of the radical intermediate .
  • Steric Effects : Ortho substitution is hindered by proximity to the bulky ester group .

Scientific Research Applications

Methyl 2,4-dichlorobenzoate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets, depending on its application. For instance, in organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In pharmaceutical research, its mechanism may involve binding to specific enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,6-dichlorobenzoate
  • Methyl 3,5-dichlorobenzoate
  • Ethyl 2,4-dichlorobenzoate

Uniqueness

Methyl 2,4-dichlorobenzoate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to its analogs, such as methyl 2,6-dichlorobenzoate, it exhibits different chemical behavior and suitability for particular synthetic routes and industrial processes .

Biological Activity

Methyl 2,4-dichlorobenzoate (MDCB) is an aromatic ester with notable biological activities that have been the subject of various studies. This compound is characterized by its molecular formula C8H6Cl2O2C_8H_6Cl_2O_2 and a molecular weight of 205.04 g/mol. Understanding its biological activity is crucial for its application in fields such as agriculture, pharmacology, and environmental science.

PropertyValue
CAS Number35112-28-8
Molecular FormulaC₈H₆Cl₂O₂
Boiling Point132°C (15 mmHg)
Density1.386 g/cm³ (25 °C)
Flash Point110°C

Biological Activity Overview

MDCB exhibits several biological activities, including antimicrobial, herbicidal, and potential therapeutic effects.

1. Antimicrobial Activity:
Research has indicated that MDCB can inhibit the growth of various bacterial strains. A study highlighted the isolation of Burkholderia cepacia, which demonstrated the ability to hydrolyze methyl aromatic esters, including MDCB, indicating potential applications in bioremediation and microbial degradation processes .

2. Herbicidal Properties:
MDCB has been evaluated for its herbicidal properties against certain weed species. Its effectiveness is attributed to its ability to disrupt metabolic pathways in plants, leading to growth inhibition and eventual plant death.

3. Toxicological Studies:
Toxicological assessments reveal that MDCB poses health hazards, such as skin and eye irritation. It is classified under serious eye damage/eye irritation (Category 2) and skin corrosion/irritation (Category 2) according to safety data sheets .

Case Studies

Case Study 1: Microbial Degradation
In a study conducted by researchers at the LAB International Research Centre, the degradation of MDCB was investigated using isolated bacterial strains. The findings showed that certain strains could effectively utilize MDCB as a carbon source, leading to significant degradation within days. This emphasizes the potential for using MDCB in bioremediation efforts .

Case Study 2: Herbicide Efficacy
A field study assessed the herbicidal efficacy of MDCB on Echinochloa crus-galli (barnyard grass). The results indicated that application rates of MDCB significantly reduced weed biomass compared to untreated controls, suggesting its utility in agricultural practices .

Research Findings

Recent studies have focused on the metabolic pathways affected by MDCB in both microbial and plant systems:

  • Microbial Hydrolysis: Burkholderia cepacia was shown to hydrolyze MDCB rapidly, converting it into benzoic acid which was further degraded .
  • Herbicidal Mechanism: The herbicidal action was linked to the disruption of photosynthetic pathways in target plants, leading to chlorosis and necrosis .

Q & A

Q. Basic: What are the optimized synthetic routes for Methyl 2,4-dichlorobenzoate, and how can reaction yields be improved?

Answer:
this compound is synthesized via esterification of 2,4-dichlorobenzoic acid with methanol under acidic catalysis. A typical protocol involves dissolving 0.01 moles of 2,4-dichlorobenzoic acid in methanol (20 mL), adding concentrated sulfuric acid (1 mL) as a catalyst, and refluxing for 4 hours . Post-reaction, the mixture is poured into ice water to precipitate the product, which is filtered, washed, and recrystallized from ethanol. Yield optimization can be achieved by:

  • Catalyst screening : Alternatives like p-toluenesulfonic acid may reduce side reactions.
  • Reaction monitoring : Thin-layer chromatography (TLC) or in situ IR spectroscopy can track ester formation.
  • Temperature control : Prolonged reflux (>6 hours) may degrade the product, so kinetic studies are advised .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • Infrared (IR) Spectroscopy : A strong carbonyl (C=O) stretch at ~1737 cm⁻¹ confirms ester formation. Chlorine substituents on the aromatic ring result in distinct C-Cl stretching bands near 750–800 cm⁻¹ .
  • ¹H NMR : Peaks at δ 3.94 ppm (singlet, methyl ester) and aromatic proton signals (δ 7.22–7.72 ppm) with coupling constants (e.g., J = 8.2 Hz for 6-H) verify the substitution pattern .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 218–220 (M⁺, Cl isotopes) and fragment ions corresponding to decarboxylation or chlorine loss further validate the structure .

Q. Basic: How can researchers assess the purity of this compound post-synthesis?

Answer:

  • Recrystallization : Ethanol is a preferred solvent due to its polarity, which effectively removes unreacted starting materials .
  • Chromatography : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) or gas chromatography (GC) with flame ionization detection (FID) quantifies impurities.
  • Melting Point Analysis : A sharp melting point (~132°C at 15 Torr) indicates high purity, though polymorphism should be considered .

Q. Advanced: What methodologies are used to determine the crystal structure of this compound derivatives?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a derivative with the formula C₂₄H₁₅Cl₄N₃O₄ crystallizes in a monoclinic system (P2₁/n space group) with cell parameters a = 8.908 Å, b = 19.567 Å, and c = 13.908 Å . Key steps include:

  • Data Collection : Use CuKα radiation (λ = 1.54184 Å) at 293 K.
  • Refinement : SHELXL software refines structures via least-squares minimization, accounting for anisotropic displacement parameters and hydrogen bonding interactions (e.g., C–H···N contacts) .
  • Validation : R values (<0.05) and residual electron density maps ensure accuracy.

Q. Advanced: How do microbial systems degrade this compound, and what enzymes are involved?

Answer:
Degradation pathways involve hydrolytic and reductive dechlorination. For instance:

  • Pseudomonas putida employs 4-hydroxybenzoate 3-monooxygenase to convert intermediates like 4-hydroxybenzoate into protocatechuate, which enters the β-ketoadipate pathway .
  • Alcaligenes denitrificans NTB-1 uses reductive dehalogenases to sequentially remove chlorine atoms, yielding 4-chlorobenzoate and ultimately benzoate .
    Methodological Notes :
  • Enzyme assays : Monitor NADPH oxidation (340 nm) for monooxygenase activity.
  • Metabolite profiling : LC-MS identifies intermediates such as 2,4-dichlorobenzoyl-CoA.

Q. Advanced: How can computational tools aid in studying this compound’s reactivity and interactions?

Answer:

  • Density Functional Theory (DFT) : Predicts reaction mechanisms (e.g., ester hydrolysis energetics) and electronic properties (HOMO-LUMO gaps).
  • Molecular Docking : Screens interactions with enzymes like cytochrome P450, identifying potential binding sites for degradation studies.
  • Crystallographic Software : SHELXPRO and OLEX2 interface with SC-XRD data to model hydrogen bonds and π-π stacking in crystal lattices .

Properties

IUPAC Name

methyl 2,4-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRWILYAWSRHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188611
Record name Methyl 2,4-dichlorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35112-28-8
Record name Benzoic acid, 2,4-dichloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35112-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4-dichlorobenzoate
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Record name Methyl 2,4-dichlorobenzoate
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Record name Methyl 2,4-dichlorobenzoate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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